molecular formula C22H30N4O2 B5477781 4-{4-oxo-4-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]butyl}morpholine

4-{4-oxo-4-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]butyl}morpholine

Cat. No.: B5477781
M. Wt: 382.5 g/mol
InChI Key: WMNFJGLSYYCYJT-UHFFFAOYSA-N
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Description

The compound “4-{4-oxo-4-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]butyl}morpholine” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a pyrazole ring and a piperidine ring . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Piperidine is a six-membered ring with one nitrogen atom and is commonly found in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Compounds containing pyrazole and piperidine rings can participate in a variety of reactions, including electrophilic substitution and nucleophilic addition .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action . Given the wide range of activities exhibited by compounds containing pyrazole and piperidine rings, it could potentially be a valuable lead compound in drug discovery .

Properties

IUPAC Name

4-morpholin-4-yl-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c27-21(7-4-10-25-13-15-28-16-14-25)26-11-8-19(9-12-26)22-20(17-23-24-22)18-5-2-1-3-6-18/h1-3,5-6,17,19H,4,7-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNFJGLSYYCYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C(=O)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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